

# in vivo comparison of 25g-NBome and psilocybin

Author: BenchChem Technical Support Team. Date: December 2025



## In Vivo Comparison: 25G-NBOMe and Psilocybin

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective in vivo comparison of the synthetic phenethylamine derivative **25G-NBOMe** and the naturally occurring tryptamine, psilocybin. Due to the limited availability of in vivo data for **25G-NBOMe**, this guide incorporates data from the closely related and extensively studied NBOMe compounds, primarily 25I-NBOMe, as a proxy to facilitate a comparative analysis. Both classes of compounds are potent agonists at the serotonin 5-HT2A receptor, a key target for their psychedelic effects.

## **Data Presentation: Quantitative In Vivo Data**

The following tables summarize key quantitative data from in vivo studies, offering a side-byside comparison of the pharmacological and behavioral effects of NBOMe compounds and psilocybin.

Table 1: Receptor Binding Affinities (Ki, nM)



| Receptor       | 25I-NBOMe         | Psilocin (Active Metabolite of Psilocybin) |
|----------------|-------------------|--------------------------------------------|
| 5-HT2A         | 0.044 - 0.6[1][2] | 120 - 173[3]                               |
| 5-HT2C         | 1.03 - 4.6[1][2]  | 79 - 311[3]                                |
| 5-HT1A         | 1800[2]           | 146 - 152[3]                               |
| Adrenergic α1A | 370[2]            | Low Affinity                               |
| Dopamine D1    | 6700[2]           | Low Affinity                               |
| Dopamine D2    | 900[2]            | No Affinity[4]                             |
| Dopamine D3    | 2100[2]           | Low Affinity                               |

Table 2: Behavioral Effects in Rodent Models

| Behavioral Assay           | 25I-NBOMe                                                        | Psilocybin                                               |
|----------------------------|------------------------------------------------------------------|----------------------------------------------------------|
| Head-Twitch Response (HTR) | Induces HTR with high potency (ED50 ~0.1-1 mg/kg, SC in mice)[5] | Induces HTR (maximal effect at 1 mg/kg, i.p. in mice)[3] |
| Locomotor Activity         | Decreased at higher doses (>1 mg/kg)[6]                          | No significant effect at 3 mg/kg[7]                      |
| Prepulse Inhibition (PPI)  | Disrupts PPI[6]                                                  | -                                                        |
| Drug Discrimination        | Substitutes for DOM (a classic hallucinogen)[8]                  | -                                                        |

Table 3: Effects on Extracellular Neurotransmitter Levels

| Neurotransmitter | Brain Region      | 25I-NBOMe    | Psilocybin |
|------------------|-------------------|--------------|------------|
| Dopamine (DA)    | Nucleus Accumbens | Increased[1] | Increased  |
| Serotonin (5-HT) | Frontal Cortex    | Increased[9] | Increased  |
| Glutamate (Glu)  | Frontal Cortex    | Increased[9] | Increased  |



Table 4: Physiological Effects in Vivo

| Physiological Parameter | 25I-NBOMe                                                  | Psilocybin                                                            |
|-------------------------|------------------------------------------------------------|-----------------------------------------------------------------------|
| Cardiovascular          | Tachycardia, Hypertension[1]                               | Increased Heart Rate and Blood Pressure[10]                           |
| Body Temperature        | Hyperthermia at low doses,<br>Hypothermia at high doses[3] | No significant effect on body<br>temperature at 3 mg/kg in<br>mice[7] |

## **Experimental Protocols**

Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of findings.

### Head-Twitch Response (HTR) Assay in Mice

The head-twitch response is a rapid, rotational head movement in rodents that is a well-established behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic effects in humans[11].

#### Procedure:

- Animal Model: Male C57BL/6J mice are commonly used[5].
- Drug Administration: Test compounds (e.g., 25I-NBOMe, psilocybin) or vehicle are administered via subcutaneous (SC) or intraperitoneal (i.p.) injection[3][5].
- Observation Period: Immediately following injection, mice are placed in a clear observation chamber. The frequency of head twitches is typically counted for a period of 20-60 minutes[12].
- Data Analysis: The total number of head twitches is recorded and analyzed to determine the dose-response relationship of the test compound.

## In Vivo Microdialysis for Neurotransmitter Measurement



In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.

#### Procedure:

- Surgical Implantation: A microdialysis probe is surgically implanted into the target brain region (e.g., nucleus accumbens, prefrontal cortex) of an anesthetized rodent.
- Recovery: The animal is allowed to recover from surgery.
- Perfusion: On the day of the experiment, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
- Sample Collection: The dialysate, containing extracellular fluid from the brain region, is collected at regular intervals.
- Drug Administration: The test compound is administered systemically (e.g., i.p. injection).
- Neurochemical Analysis: The collected dialysate samples are analyzed using techniques such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection to quantify the levels of neurotransmitters like dopamine, serotonin, and glutamate.

# **Mandatory Visualization Signaling Pathways**

The primary mechanism of action for both **25G-NBOMe** and psilocybin is agonism at the 5-HT2A receptor. This receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.





Click to download full resolution via product page

Caption: 5-HT2A Receptor Signaling Cascade

## **Experimental Workflow**

The following diagram illustrates a typical workflow for an in vivo study comparing the behavioral and neurochemical effects of **25G-NBOMe** and psilocybin.





Click to download full resolution via product page

Caption: In Vivo Comparative Study Workflow

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. 25I-NBOMe Wikipedia [en.wikipedia.org]
- 2. Hallucinogen-Like Action of the Novel Designer Drug 25I-NBOMe and Its Effect on Cortical Neurotransmitters in Rats PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin 5-HT2A, 5-HT2c and 5-HT1A receptor involvement in the acute effects of psilocybin in mice. In vitro pharmacological profile and modulation of thermoregulation and head-twich response PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular and Medical Aspects of Psychedelics PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Acute and long-term effects of psilocybin on energy balance and feeding behavior in mice
   PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | NBOMes-Highly Potent and Toxic Alternatives of LSD [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Cardiovascular safety of psychedelic medicine: current status and future directions PMC [pmc.ncbi.nlm.nih.gov]
- 11. Head-twitch response Wikipedia [en.wikipedia.org]
- 12. Frontiers | Tolerance and Tachyphylaxis to Head Twitches Induced by the 5-HT2A Agonist 25CN-NBOH in Mice [frontiersin.org]
- To cite this document: BenchChem. [in vivo comparison of 25g-NBome and psilocybin].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1651879#in-vivo-comparison-of-25g-nbome-and-psilocybin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com